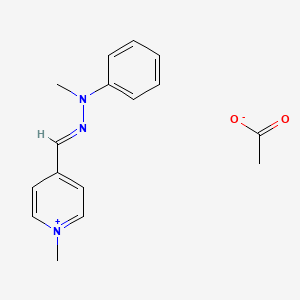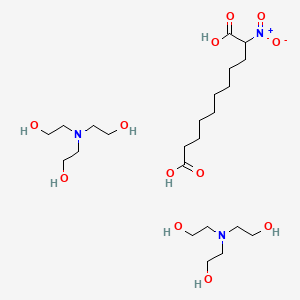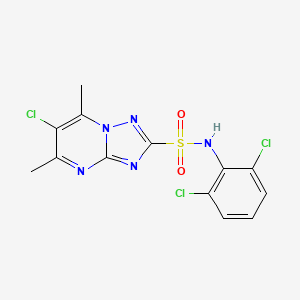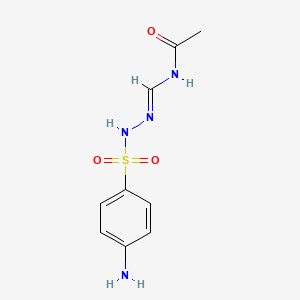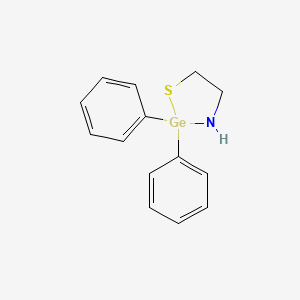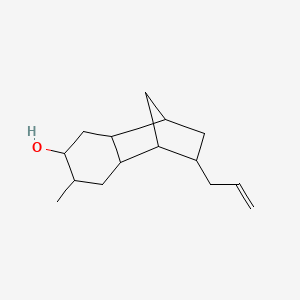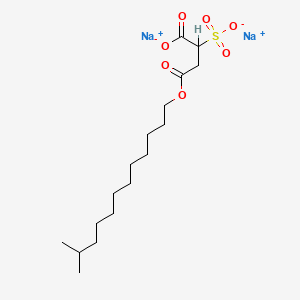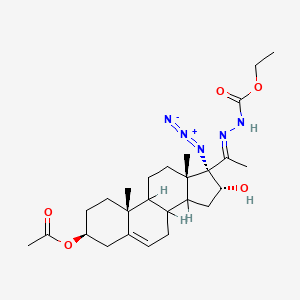
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with the molecular formula C26H39N5O5 It is characterized by its complex structure, which includes an azido group, hydroxyl group, and acetoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acetylation: Introduction of the acetoxy group at the 3beta position.
Azidation: Introduction of the azido group at the 17 position.
Hydroxylation: Introduction of the hydroxyl group at the 16alpha position.
Carbazate Formation: Formation of the carbazate moiety at the 20 position.
Each of these steps requires specific reagents and conditions, such as acetic anhydride for acetylation, sodium azide for azidation, and appropriate oxidizing or reducing agents for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azido group may yield an amine.
Wissenschaftliche Forschungsanwendungen
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may participate in click chemistry reactions, while the hydroxyl and acetoxy groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate biological pathways and result in various effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can be compared with similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar biological activity but different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63973-99-9 |
|---|---|
Molekularformel |
C26H39N5O5 |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
[(3S,10R,13S,16R,17R)-17-azido-17-[(E)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H39N5O5/c1-6-35-23(34)29-28-15(2)26(30-31-27)22(33)14-21-19-8-7-17-13-18(36-16(3)32)9-11-24(17,4)20(19)10-12-25(21,26)5/h7,18-22,33H,6,8-14H2,1-5H3,(H,29,34)/b28-15+/t18-,19?,20?,21?,22+,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
MCZQQHKOLGEDPS-XSQZIVNASA-N |
Isomerische SMILES |
CCOC(=O)N/N=C(\C)/[C@]1([C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
Kanonische SMILES |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


